molecular formula C13H14ClN3O B2681860 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide CAS No. 318237-84-2

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2681860
CAS No.: 318237-84-2
M. Wt: 263.73
InChI Key: JXVOQNKTZWMVBJ-UHFFFAOYSA-N
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Description

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a chlorination agent to introduce the chlorine atom at the desired position on the pyrazole ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N,N,1-trimethyl-3-phenyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-N,N,1-trimethyl-3-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-16(2)13(18)10-11(15-17(3)12(10)14)9-7-5-4-6-8-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOQNKTZWMVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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